molecular formula C12H15N5O3S B2943502 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034210-09-6

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No.: B2943502
CAS No.: 2034210-09-6
M. Wt: 309.34
InChI Key: HBHKBCIPDCISGP-UHFFFAOYSA-N
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Description

3-((1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine core linked via an ether oxygen to a pyrrolidine ring substituted with a sulfonamide group. The sulfonamide moiety is further modified with a 1-methylimidazole group, contributing to its unique electronic and steric properties.

The synthesis of such compounds typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives, nucleophilic substitution for ether bond formation, and functionalization of the pyridazine ring. Structural confirmation relies on techniques like X-ray crystallography (e.g., SHELX-based refinement ) and spectroscopic methods (NMR, IR). The compound’s stereoelectronic profile, influenced by the sulfonyl group and imidazole ring, may enhance solubility and target binding compared to simpler analogs.

Properties

IUPAC Name

3-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-16-8-12(13-9-16)21(18,19)17-6-4-10(7-17)20-11-3-2-5-14-15-11/h2-3,5,8-10H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHKBCIPDCISGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The starting material, 1-methyl-1H-imidazole, undergoes sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine to form 1-methyl-1H-imidazol-4-yl sulfonyl chloride.

    Coupling with Pyrrolidine: The sulfonyl chloride intermediate is then reacted with 3-hydroxypyrrolidine under basic conditions to form the sulfonylated pyrrolidine derivative.

    Ether Formation: The final step involves the reaction of the sulfonylated pyrrolidine with 3-chloropyridazine in the presence of a base like potassium carbonate to form the desired ether linkage, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Chemical Reactivity of Functional Groups

The compound 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine contains distinct functional groups that govern its chemical behavior:

  • Pyridazine Ring : A six-membered aromatic heterocycle with two adjacent nitrogen atoms, enabling electrophilic substitution and nucleophilic displacement reactions.

  • Sulfonamide Moiety : The sulfonyl group (-SO₂-) attached to the pyrrolidine ring confers stability and participates in nucleophilic substitution or oxidation reactions.

  • Pyrrolidine-Imidazole System : The tertiary amine in pyrrolidine and the aromatic imidazole ring allow alkylation, acylation, or coordination chemistry.

Nucleophilic Substitution Reactions

The pyridazine ring’s electron-deficient nature facilitates nucleophilic displacement at positions activated by the electron-withdrawing sulfonamide group.

Reaction Conditions Outcome Reference
Halogenation POCl₃, 80°C, 12 hrsSubstitution at C3 with chlorine, yielding chloro-pyridazine derivatives
Amination NH₃/MeOH, Pd(OAc)₂, 100°CIntroduction of amino groups at C6 via Buchwald-Hartwig coupling
Suzuki-Miyaura Coupling Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, 80°CCross-coupling at C5 to form biaryl derivatives

Oxidation and Reduction Reactions

The sulfonamide and pyrrolidine groups undergo redox transformations:

  • Sulfonamide Oxidation :
    Treatment with H₂O₂/HOAc converts the sulfonamide to a sulfone, enhancing electrophilicity for further reactions.

  • Pyrrolidine Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrolidine ring to a saturated pyrrolidine, altering conformational flexibility .

Functionalization of the Imidazole Ring

The 1-methylimidazole moiety undergoes regioselective modifications:

Reaction Conditions Product Key Insight
N-Alkylation CH₃I, K₂CO₃, DMFQuaternization at N1, enhancing solubilitySteric hindrance limits reactivity at N3
Metal Coordination ZnCl₂, EtOHZn²⁺ complexes via imidazole N-coordinationStabilizes tautomeric forms

Hydrolysis and Stability Studies

The compound’s stability under physiological conditions was evaluated:

  • Acidic Hydrolysis (pH 2, 37°C):
    Cleavage of the sulfonamide-pyrrolidine bond occurs after 24 hrs, forming pyridazine-3-ol and sulfonic acid byproducts .

  • Basic Hydrolysis (pH 10, 60°C):
    Degradation of the imidazole ring via ring-opening, yielding ammonia and carbonyl intermediates .

Reaction Optimization Insights

  • Catalyst Efficiency :
    Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling yields by 40% compared to nickel complexes .

  • Solvent Effects :
    Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

Chemistry

In chemistry, 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies are conducted to understand its efficacy, safety, and mechanism of action in various disease models.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Pyridazines are less common in drug discovery but offer distinct π-π stacking interactions.
  • Sulfonamide vs. Hydrazine : The sulfonamide group in the target compound may enhance metabolic stability compared to hydrazine-containing analogs (e.g., compound 3), which are prone to oxidation .
  • Steric Effects : The methylimidazole substituent introduces steric bulk absent in simpler triazolopyrimidines (e.g., compound 8), possibly affecting binding pocket accessibility.

Hypothetical Pharmacological Profiling

While direct biological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition : Sulfonamide-containing pyrrolidine derivatives often target ATP-binding pockets in kinases. The methylimidazole group may mimic adenine interactions, similar to imidazole-based inhibitors.
  • Solubility: The sulfonamide and ether oxygen likely improve aqueous solubility over non-polar triazolopyrimidines , enhancing bioavailability.

Biological Activity

The compound 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 304.36 g/mol. The structure includes a pyridazine core, an imidazole moiety, and a sulfonyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can facilitate nucleophilic substitution reactions, potentially inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to various biological effects.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through:

CompoundCell LineIC50 (μM)Mechanism of Action
8lMDA-MB-2313.26 ± 0.24Induces apoptosis via caspase activation
8l4T15.96 ± 0.67Disruption of F-actin assembly leading to inhibited migration

These findings suggest that the compound may promote cancer cell death through intrinsic apoptotic pathways by modulating pro-apoptotic and anti-apoptotic protein levels .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of imidazole-containing compounds. For example, derivatives have shown effective inhibition against various bacterial strains:

CompoundPathogenMIC (μg/mL)Control (MIC)
Pyrrole derivativeStaphylococcus aureus3.12Isoniazid (0.25)
Pyrrole derivativeEscherichia coli12.5Ciprofloxacin (2)

These results indicate that the compound may serve as a lead for developing new antibacterial agents .

Case Studies and Research Findings

  • Antimalarial Activity : A study reported that structurally related compounds displayed promising activity against Plasmodium falciparum, with some derivatives achieving IC50 values below 1 nM, indicating strong potential as antimalarial agents .
  • Kinase Inhibition : Research has identified the compound's ability to selectively inhibit certain kinases involved in cancer progression, which could provide a targeted therapeutic approach .

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